molecular formula C16H10ClNO2S2 B3741979 3-(4-chlorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(4-chlorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3741979
M. Wt: 347.8 g/mol
InChI Key: XGPCUXQHAWJICF-ZROIWOOFSA-N
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Description

3-(4-chlorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound with potential applications in the field of medicinal chemistry. It is a thiazolidinone derivative that has been synthesized through a variety of methods and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of 3-(4-chlorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act through a variety of pathways, including inhibition of enzymes and modulation of cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, reduce inflammation, and lower blood glucose levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-chlorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its versatility. It can be used in a variety of assays to study its effects on different biological systems. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.

Future Directions

There are many potential future directions for research on 3-(4-chlorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. These include further studies on its mechanism of action, optimization of its synthesis, and exploration of its potential as a therapeutic agent for various diseases. Additionally, studies on its toxicity and safety profile are needed to determine its potential for clinical use.

Scientific Research Applications

3-(4-chlorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been found to have potential as an antidiabetic agent.

Properties

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2S2/c17-11-4-6-12(7-5-11)18-15(20)14(22-16(18)21)9-10-2-1-3-13(19)8-10/h1-9,19H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPCUXQHAWJICF-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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